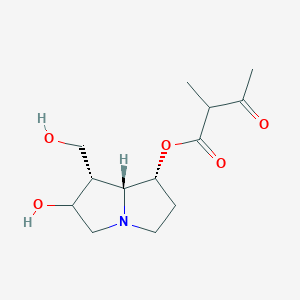
Procerine
Overview
Description
Procerine is a compound extracted from the herbs of Senecio procerus . It has a molecular formula of C13H21NO5 and a molecular weight of 271.31 g/mol .
Molecular Structure Analysis
Procerine has a molecular formula of C15H18O2 . Its structure can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide detailed information about the arrangement of atoms in the molecule and the nature of chemical bonds between them .Scientific Research Applications
Anticancer Activities
Procerine, also known as Procaine, has demonstrated potential in anticancer research. A study by Ali et al. (2018) explored the anticancer activities of procaine and its binding with calf thymus DNA. The research indicated that procaine has a binding affinity to DNA, potentially acting as an electron donor to DNA bases. Additionally, the study observed enhanced cytotoxic and apoptotic effects on the MCF-7 breast cancer cell line when procaine was combined with doxorubicin.
Mechanism of Action
Target of Action
Procerine, also known as Procerin, is primarily targeted towards the prevention of hair loss in men . It works by blocking the specific chemical process that transforms the male hormone testosterone into dihydrotestosterone (DHT), a byproduct that attacks hair .
Mode of Action
Procerine’s mode of action involves the inhibition of the conversion of testosterone to DHT . DHT is known to bind to receptors on hair follicles, leading to their miniaturization and eventual hair loss. By blocking this conversion, Procerine helps to prevent hair loss and stimulate new growth .
Biochemical Pathways
Procerine’s active ingredients may inhibit this enzyme, thereby disrupting the pathway and preventing the formation of DHT .
Pharmacokinetics
Procerine is typically taken orally, suggesting that it is absorbed through the digestive tract and distributed throughout the body, where it can act on hair follicles
Result of Action
The primary result of Procerine’s action is the prevention of hair loss and the stimulation of new hair growth in men . By blocking the formation of DHT, Procerine helps to protect hair follicles from miniaturization and promotes healthier, thicker hair .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Procerine. Factors such as diet, lifestyle, and overall health can impact the body’s hormonal balance and thus the effectiveness of Procerine . Additionally, external factors such as stress and exposure to certain chemicals or medications could potentially affect the action of Procerine.
properties
IUPAC Name |
[(1R,7S,8R)-6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-7(8(2)16)13(18)19-11-3-4-14-5-10(17)9(6-15)12(11)14/h7,9-12,15,17H,3-6H2,1-2H3/t7?,9-,10?,11+,12+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEASBNMLRVSIRE-FWQKEWFGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)OC1CCN2C1C(C(C2)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)C)C(=O)O[C@@H]1CCN2[C@@H]1[C@H](C(C2)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Procerine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



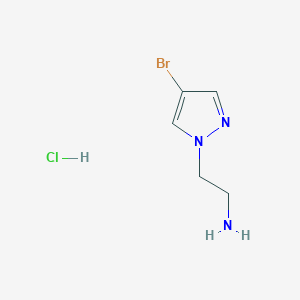
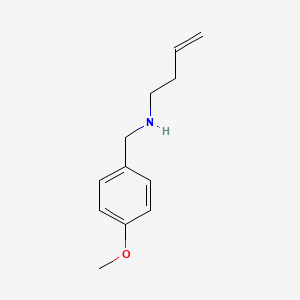
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037907.png)
![[3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3037908.png)
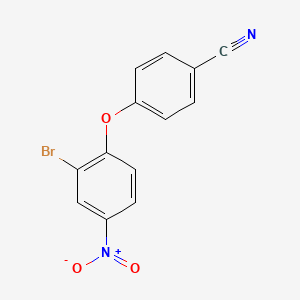
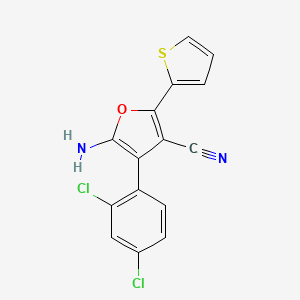

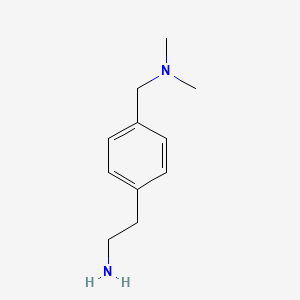

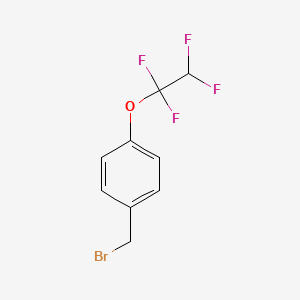
![1-methyl-5-[(E)-3-phenylprop-2-enoyl]pyrimidine-2,4-dione](/img/structure/B3037920.png)

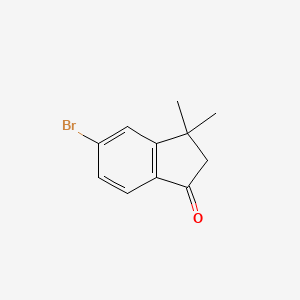
![3,5-dichloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B3037925.png)